N-(2,4-difluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-(2,4-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a carboxamide group, a difluorophenyl group, and a methanesulfonyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with a suitable piperidine derivative under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,4-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide: Shares structural similarities but differs in the presence of a chlorine atom and pyridine ring.
N-(2,4-Difluorophenyl)acetamide: Similar difluorophenyl group but lacks the piperidine and methanesulfonyl groups.
Uniqueness
N-(2,4-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H22F2N2O3S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C20H22F2N2O3S/c1-14-5-2-3-6-16(14)13-28(26,27)24-10-4-7-15(12-24)20(25)23-19-9-8-17(21)11-18(19)22/h2-3,5-6,8-9,11,15H,4,7,10,12-13H2,1H3,(H,23,25) |
InChI Key |
WFPMPBANXMWPRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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